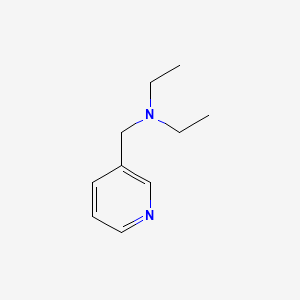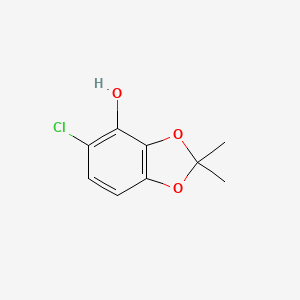
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is a chemical compound with the molecular formula C9H9ClO3 It is a derivative of benzodioxole, which is a bicyclic compound consisting of a benzene ring fused with a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol typically involves the chlorination of 2,2-dimethyl-2H-1,3-benzodioxol-4-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: A closely related compound without the chlorine substituent.
1,3-Benzodioxole: The parent compound of the benzodioxole family.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is unique due to the presence of both the chlorine atom and the dioxole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
89084-78-6 |
|---|---|
分子式 |
C9H9ClO3 |
分子量 |
200.62 g/mol |
IUPAC名 |
5-chloro-2,2-dimethyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H9ClO3/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-4,11H,1-2H3 |
InChIキー |
FDPULJWKOJZUIN-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=C(C=C2)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)

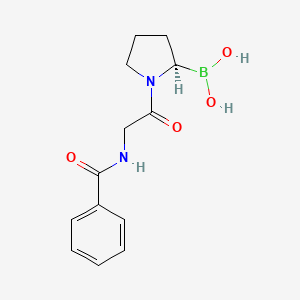
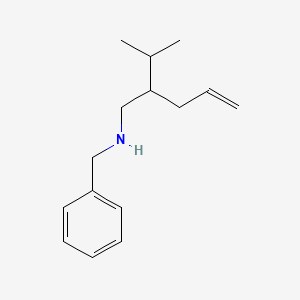

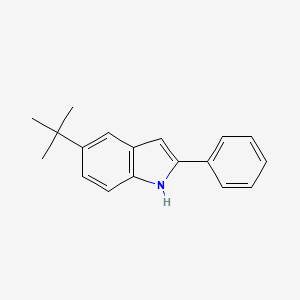
![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)
![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
